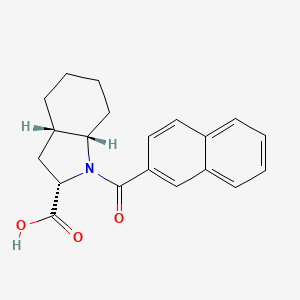

(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid

Description

(2S,3aS,7aS)-1-(Naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid is a bicyclic compound featuring a rigid octahydroindole scaffold with a naphthalene-2-carbonyl substituent at the 1-position and a carboxylic acid group at the 2-position. This structure is part of a broader class of angiotensin-converting enzyme (ACE) inhibitor intermediates and spiroindolone derivatives, which are pharmacologically significant for hypertension treatment and enzyme modulation . The stereochemistry (2S,3aS,7aS) is critical for its biological activity, as seen in structurally related ACE inhibitors like trandolapril, ramipril, and perindopril .

Properties

IUPAC Name |

(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-19(16-10-9-13-5-1-2-6-14(13)11-16)21-17-8-4-3-7-15(17)12-18(21)20(23)24/h1-2,5-6,9-11,15,17-18H,3-4,7-8,12H2,(H,23,24)/t15-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUMVFKWQOPVTE-SZMVWBNQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the initial formation of the octahydroindole core, followed by the introduction of the naphthalene-2-carbonyl group through a Friedel-Crafts acylation reaction. The final step might involve the carboxylation of the indole ring under basic conditions.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include temperature control, solvent choice, and the use of catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the context of neuropharmacology. The indole structure is known for its presence in many biologically active compounds, including neurotransmitters and psychoactive substances.

Case Studies

- Antidepressant Activity : Research has indicated that derivatives of indole compounds can exhibit antidepressant-like effects in animal models. Studies focusing on the modulation of serotonin receptors suggest that (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid may influence serotonin pathways, making it a candidate for further investigation as an antidepressant agent.

Organic Synthesis

The compound serves as a useful intermediate in organic synthesis due to its unique structural features. It can be utilized in the synthesis of other complex molecules through various reactions such as:

- Aldol Reactions : The compound can act as a chiral catalyst in asymmetric aldol reactions, which are vital for constructing stereocenters in organic molecules.

Reaction Examples

| Reaction Type | Description | Reference |

|---|---|---|

| Asymmetric Aldol | Used as a catalyst to produce chiral alcohols | |

| Michael Addition | Participates in Michael addition reactions |

Biological Studies

The biological activity of this compound has been explored in various studies focusing on its interaction with biological targets.

Potential Biological Activities

- Antioxidant Properties : Studies suggest that this compound may exhibit antioxidant activity, which could be beneficial for preventing oxidative stress-related diseases.

Pharmacological Research

Pharmacological studies have begun to explore the potential of this compound as a lead structure for developing new drugs targeting various conditions such as anxiety and depression.

Key Findings

- Research indicates that modifications to the naphthalene and indole moieties can enhance bioactivity and selectivity towards specific receptors.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s unique naphthalene-2-carbonyl group distinguishes it from other octahydroindole-2-carboxylic acid derivatives. Below is a comparative analysis:

Key Observations :

- The naphthalene-2-carbonyl group in the target compound introduces a bulky aromatic moiety, which may enhance lipophilicity and π-π stacking interactions compared to the aliphatic or phenylpropyl groups in trandolapril and perindopril .

- Unlike prodrugs like trandolapril and ramipril, the target compound lacks an ester group for metabolic activation, suggesting it may act directly rather than requiring hydrolysis .

Pharmacological and Biochemical Activity

Spiroindolone Derivatives

Physicochemical Properties

- Melting Point : Trandolapril melts at 130–135°C , while spiroindolone derivatives (e.g., 5j, 5k) melt at 110–124°C . The target compound’s melting point is unreported but expected to be higher due to naphthalene’s rigidity.

- Solubility : The naphthalene group likely reduces aqueous solubility compared to perindoprilat, which has polar carboxylic acid groups .

Biological Activity

(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and research findings, providing a comprehensive overview supported by data tables and case studies.

- Chemical Formula : C20H21NO3

- Molecular Weight : 323.39 g/mol

- CAS Number : 2173637-80-2

- Structural Characteristics : The compound features an octahydroindole structure with a naphthalene carbonyl moiety, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Notably, it exhibits:

- Antimicrobial Properties : Studies have indicated that derivatives of the indole structure can possess antimicrobial effects against various pathogens.

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of specific enzymes, which could be beneficial in treating diseases such as diabetes and cancer.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Effects

A study published in PubMed Central evaluated the antimicrobial properties of various indole derivatives, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of fructose-1,6-bisphosphatase highlighted the efficacy of this compound as an allosteric inhibitor. The compound demonstrated an IC₅₀ value of 0.99 μM in vitro, indicating strong potential for managing metabolic disorders .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, initial findings suggest that it may interact with specific receptors or enzymes involved in metabolic pathways. The presence of the naphthalene moiety is believed to enhance binding affinity and specificity towards target sites.

Q & A

Q. Basic

- X-ray crystallography : Provides definitive proof of absolute configuration. Suitable for crystalline derivatives .

- NMR spectroscopy : Key signals include:

- Circular Dichroism (CD) : Detects Cotton effects from the naphthalene chromophore to validate chiral centers .

What storage conditions ensure stability for long-term research use?

Q. Basic

- Temperature : Store at 2–8°C in airtight containers under argon or nitrogen to prevent oxidation .

- Light sensitivity : Protect from light using amber vials or foil wrapping .

- Solubility considerations : Lyophilize for stable powder form; avoid prolonged exposure to polar solvents (e.g., DMSO) to prevent degradation .

How does the naphthalene-2-carbonyl substituent influence physicochemical properties?

Advanced

The substituent impacts:

- Lipophilicity : Increased logP due to aromatic moieties, enhancing membrane permeability (predict via computational tools like MarvinSketch) .

- Hydrogen bonding : The carbonyl group participates in intermolecular interactions, affecting crystallinity and solubility.

- Stability : Susceptible to photodegradation; conduct accelerated stability studies under UV light (ICH Q1B guidelines) .

What analytical challenges arise when quantifying this compound in biological matrices?

Q. Advanced

- Matrix interference : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for sample cleanup .

- Sensitivity : Optimize LC-MS/MS parameters (e.g., electrospray ionization in negative mode) with a lower limit of quantification (LLOQ) ≤1 ng/mL .

- Internal standards : Deuterated analogs (e.g., d₃-labeled compound) correct for ion suppression/enhancement .

How can computational modeling predict metabolic pathways or binding affinity?

Q. Advanced

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., angiotensin-converting enzyme for perindopril analogs) .

- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments (GROMACS/AMBER) .

- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and toxicity .

What contradictions exist in reported data for this compound, and how can they be resolved?

Q. Advanced

- CAS discrepancies : Variations arise from salt forms (e.g., hydrochloride vs. free acid; CAS 944819-76-5 vs. 80875-98-5). Always verify molecular formulas and stereodescriptors .

- Melting points : Reported values (e.g., 270°C in ) may vary due to polymorphic forms. Characterize via differential scanning calorimetry (DSC) .

- Spectral data : Cross-validate NMR and HRMS with literature or commercial standards (e.g., PubChem CID 7408452) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.